2-(2-Methylphenyl)aniline
Overview
Description
2-(2-Methylphenyl)aniline is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Radical Arylation of Anilines : Hofmann, Jasch, and Heinrich (2014) describe the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines. This process, using dioxygen from air as an oxidant, leads to high ortho:meta regioselectivities and is applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Palladium(II) Complex as an Efficient Catalyst : A study by Rao et al. (2014) found that a complex of 2-(methylthio)aniline with palladium(II) acts as an efficient catalyst for Suzuki-Miyaura C-C coupling in water. This complex exhibits high efficiency and thermal stability (Rao et al., 2014).
In Vivo and In Vitro Nephrotoxicity of Aniline Derivatives : Rankin et al. (1986) explored the nephrotoxic potential of aniline and its monochlorophenyl derivatives in rats. They observed that certain compounds decrease urine volume and elevate blood urea nitrogen concentrations (Rankin et al., 1986).
Visible-Light-Induced, Ir-Catalyzed Reactions : Lenhart and Bach (2014) investigated the use of N-Methyl-N-((trimethylsilyl)methyl)aniline in visible-light-induced, iridium-catalyzed addition reactions. They found that this process yields various reaction products, demonstrating the versatility of aniline derivatives in synthetic chemistry (Lenhart & Bach, 2014).
Synthesis of Methyl N-Phenyl Carbamate : Qifeng (2003) explored the synthesis of methyl N-phenyl carbamate from aniline and dimethyl carbonate, providing a non-phosgene route for this synthesis. This study highlights the application of aniline derivatives in the production of carbamate compounds (Qifeng, 2003).
Mechanism of Action
Target of Action
2-(2-Methylphenyl)aniline, like other aniline derivatives, is known to interact with various biological targets. Aniline derivatives are often used in the synthesis of pharmaceuticals and have been found to interact with a wide range of biological targets .
Mode of Action
Aniline derivatives are known to undergo various chemical reactions, including n-alkylation . This process involves the replacement of a hydrogen atom in the ammonia molecule of the aniline derivative with a hydrocarbon group . This reaction can influence the lipophilicity of the compound, making it more biologically accessible .
Biochemical Pathways
Aniline derivatives are known to have diverse biological activities and can interact with various biochemical pathways . For instance, some aniline derivatives have been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .
Pharmacokinetics
A study on aniline and its dimethyl derivatives showed that these compounds are rapidly eliminated from the body, suggesting a high metabolic rate .
Result of Action
Aniline derivatives are known to have diverse biological activities, including antimicrobial and anticancer activities . The exact effects would depend on the specific targets and pathways that the compound interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Safety and Hazards
Aniline is rapidly absorbed from the gastrointestinal tract. Ingestion can lead rapidly to severe systemic toxicity, nausea, and vomiting usually occur . Aniline is classified as a flammable liquid (Category 4), H227. It has acute toxicity, Oral (Category 3), H301. It also has acute toxicity, Inhalation (Category 3), H331 .
Future Directions
Properties
IUPAC Name |
2-(2-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISVTVYXQCPMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-41-4 | |
Record name | 1203-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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